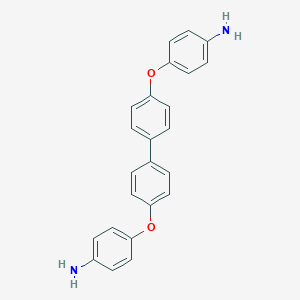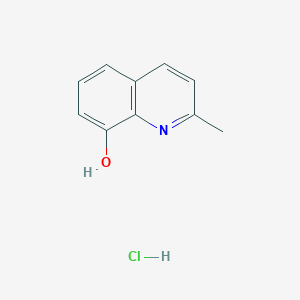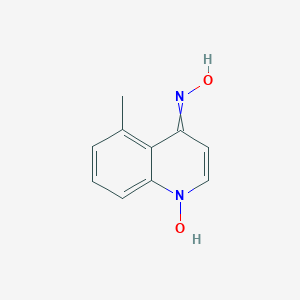
4-(Hydroxyamino)-5-methylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxyamino)-5-methylquinoline 1-oxide, commonly known as HMAQO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMAQO is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry for the synthesis of various drugs. HMAQO has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of HMAQO is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components, including DNA. HMAQO has been shown to induce DNA damage through the formation of 8-oxoguanine, a common marker of oxidative DNA damage. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its potential as a cancer therapeutic.
Biochemische Und Physiologische Effekte
HMAQO has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to induce DNA damage, HMAQO has been shown to inhibit the activity of certain enzymes involved in DNA repair, including poly(ADP-ribose) polymerase (PARP) and DNA ligase III. HMAQO has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HMAQO has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMAQO in lab experiments is its ability to induce DNA damage in a dose-dependent manner. This allows researchers to study the effects of DNA damage on cellular processes, such as DNA repair and apoptosis. Additionally, HMAQO has been found to have a relatively low toxicity profile, making it a safe and effective tool for scientific research. However, one limitation of using HMAQO is its relatively complex synthesis process, which can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several potential future directions for research involving HMAQO. One area of interest is in the development of HMAQO-based therapeutics for the treatment of cancer. HMAQO has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair, making it a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action of HMAQO and its effects on cellular processes, such as DNA repair and apoptosis. Finally, the development of more efficient and cost-effective synthesis methods for HMAQO could facilitate its use in scientific research and potential therapeutic applications.
Synthesemethoden
HMAQO can be synthesized through a multi-step process that involves the reaction of 5-methylquinoline with various reagents to produce the desired product. One commonly used method involves the reaction of 5-methylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then oxidized using hydrogen peroxide and sodium hydroxide to produce HMAQO.
Wissenschaftliche Forschungsanwendungen
HMAQO has been found to have a range of potential applications in scientific research. One area of interest is in the study of DNA damage and repair mechanisms. HMAQO has been shown to induce DNA damage in a dose-dependent manner, making it a useful tool for investigating the mechanisms of DNA repair. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
13442-07-4 |
|---|---|
Produktname |
4-(Hydroxyamino)-5-methylquinoline 1-oxide |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
InChI-Schlüssel |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Kanonische SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



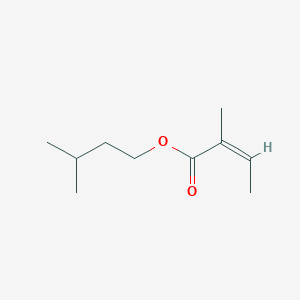
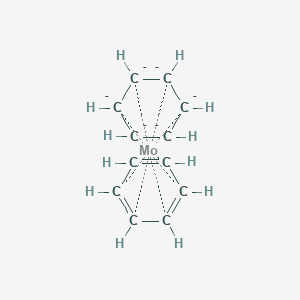
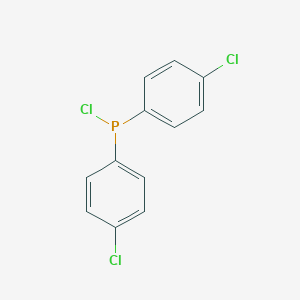
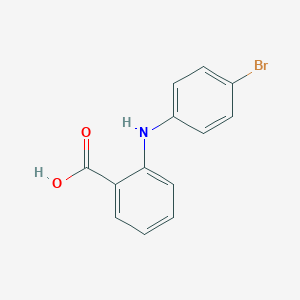
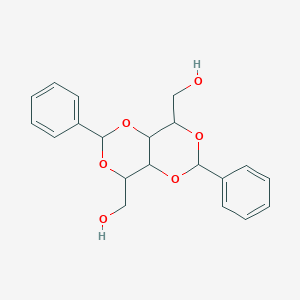

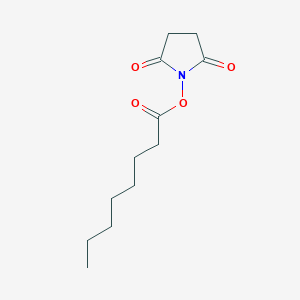
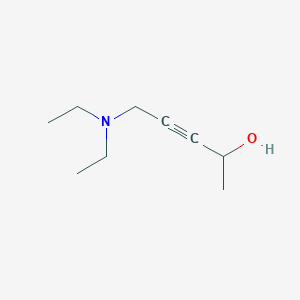
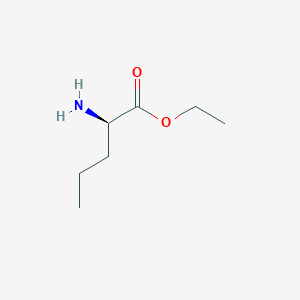
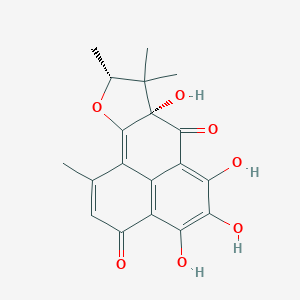
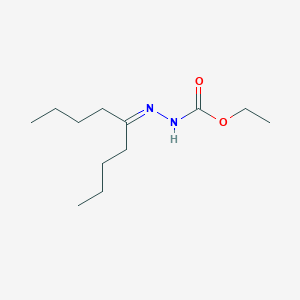
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
